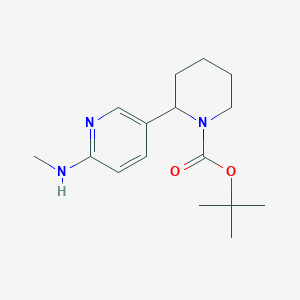
C17H19ClN2OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H19ClN2OS Chlorpromazine sulfoxide . It is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine sulfoxide is an important compound in the field of medicinal chemistry due to its pharmacological properties and its role as a metabolite of chlorpromazine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpromazine sulfoxide can be synthesized through the oxidation of chlorpromazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetic acid, at a specific temperature to ensure the formation of the sulfoxide group .
Industrial Production Methods
In an industrial setting, the production of chlorpromazine sulfoxide follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality chlorpromazine sulfoxide .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to the parent compound, chlorpromazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of chlorpromazine sulfone.
Reduction: Regeneration of chlorpromazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorpromazine sulfoxide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and its role as a metabolite in pharmacokinetic studies.
Medicine: Studied for its pharmacological properties and potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new antipsychotic drugs and as a standard in quality control processes.
Mécanisme D'action
Chlorpromazine sulfoxide exerts its effects by interacting with various molecular targets in the body. It primarily acts on the central nervous system by blocking dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: The parent compound from which chlorpromazine sulfoxide is derived.
Chlorpromazine sulfone: An oxidized form of chlorpromazine sulfoxide.
Other phenothiazine derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
Chlorpromazine sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of chlorpromazine also makes it an important compound for studying the metabolism and pharmacokinetics of antipsychotic drugs .
Propriétés
Formule moléculaire |
C17H19ClN2OS |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C17H19ClN2OS/c18-7-14(21)13(8-19)16-20-15(9-22-16)17-4-10-1-11(5-17)3-12(2-10)6-17/h9-12,21H,1-7H2 |
Clé InChI |
BPFCPWDLLKXSKR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C(=C(CCl)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-chloro-11-oxa-13,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B11815082.png)
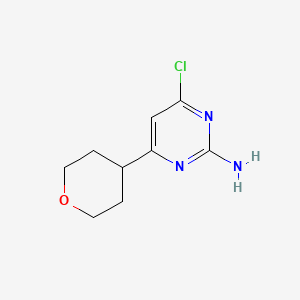
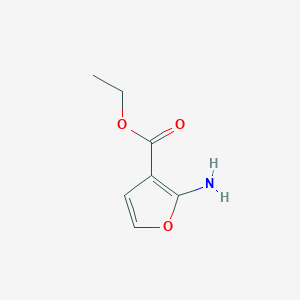

![7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone](/img/structure/B11815102.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)
![4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)

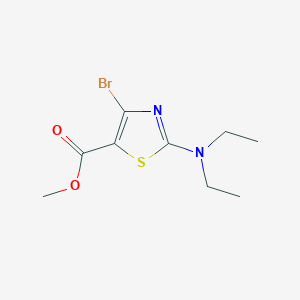
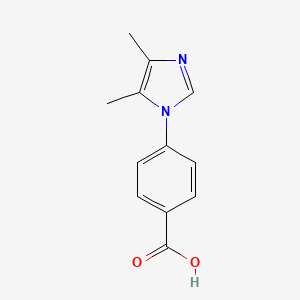
![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)


